A Comprehensive Guide to the Physicochemical Characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid
A Comprehensive Guide to the Physicochemical Characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic Acid
This technical guide provides a detailed exploration of the physicochemical characteristics of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, a heterocyclic compound with potential significance in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering both theoretical insights and practical methodologies for the comprehensive analysis of this molecule. The isoxazole scaffold is a "privileged structure" in medicinal chemistry, known for its metabolic stability and ability to engage in various non-covalent interactions with biological targets.[1] Derivatives of the parent structure, 2-(benzo[d]isoxazol-3-yl)acetic acid, are key intermediates in the synthesis of therapeutic agents like the antiepileptic drug zonisamide.[2] The introduction of a methyl group at the 5-position of the benzisoxazole ring, as in the title compound, can significantly influence its physicochemical properties and, consequently, its pharmacokinetic and pharmacodynamic profile.
While specific experimental data for 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is not extensively available in public literature, this guide will leverage data from structurally similar compounds to predict its properties and to establish a robust framework for its empirical characterization.
Chemical Identity and Structural Features
A foundational understanding of a compound's identity is paramount before any experimental work commences.
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IUPAC Name: 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
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Molecular Formula: C₁₀H₉NO₃[3]
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Molecular Weight: 191.18 g/mol
The molecular structure consists of a bicyclic benzisoxazole core, which is a fusion of a benzene ring and an isoxazole ring. An acetic acid moiety is attached to the 3-position of the isoxazole ring, and a methyl group is substituted at the 5-position of the benzene ring.
Predicted and Inferred Physicochemical Properties
The following table summarizes the predicted physicochemical properties of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid, based on computational models and experimental data from analogous compounds. This data provides a baseline for experimental design.
| Property | Predicted/Inferred Value | Basis for Inference |
| Melting Point (°C) | 101 - 104 | Based on the melting point of the related compound 2-(3-Methylisoxazol-5-yl)acetic acid.[6][7] |
| pKa | ~3.6 - 3.7 | Inferred from the predicted pKa of 2-(Benzo[d]isoxazol-3-yl)acetic acid (3.60 ± 0.30) and 2-(3-Methylisoxazol-5-yl)acetic acid (3.70 ± 0.10).[2][6][8] The carboxylic acid group is the primary determinant of this value. |
| Solubility | Soluble in Methanol | Based on the reported solubility of the parent compound, 2-(Benzo[d]isoxazol-3-yl)acetic acid.[2][8] Expected to be sparingly soluble in water and soluble in other polar organic solvents like ethanol and DMSO. |
| Appearance | White to light yellow crystalline powder | Based on the described appearance of analogous isoxazole and benzisoxazole derivatives.[2][8] |
Proposed Experimental Workflow for Comprehensive Characterization
This section outlines a series of self-validating experimental protocols to empirically determine the physicochemical characteristics of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid. The causality behind experimental choices is explained to ensure a thorough and logical approach.
Caption: Proposed workflow for the synthesis, purification, and comprehensive physicochemical characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid.
Synthesis and Purification
A plausible synthetic route can be adapted from methods used for similar benzoxazole derivatives.[9]
Protocol 1: Synthesis of Ethyl 2-(5-Methylbenzo[d]isoxazol-3-yl)acetate
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 1-bromo-2-(1,1-diethoxyethyl)-4-methylbenzene and hydroxylamine hydrochloride in a suitable solvent such as ethanol.
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Base Addition: Slowly add a base, for example, sodium ethoxide, to the solution while stirring. The base facilitates the condensation and cyclization reaction.
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Reflux: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the mixture, and evaporate the solvent under reduced pressure. The residue is then taken up in an organic solvent like ethyl acetate and washed with water and brine.
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Purification: The crude ester is purified by column chromatography on silica gel.
Protocol 2: Hydrolysis to 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid
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Hydrolysis: Dissolve the purified ethyl ester from Protocol 1 in a mixture of ethanol and water. Add a stoichiometric excess of a base, such as sodium hydroxide (NaOH).[9]
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Stirring: Stir the mixture at room temperature for a few hours until the hydrolysis is complete (monitored by TLC).[9]
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Acidification: Cool the reaction mixture in an ice bath and acidify with a dilute acid (e.g., 1M HCl) to a pH of approximately 2-3. This protonates the carboxylate salt, causing the carboxylic acid to precipitate.
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Isolation and Purification: Collect the precipitate by vacuum filtration, wash with cold water, and dry. The final product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a crystalline solid.
Structural Elucidation
The identity and structure of the synthesized compound must be unequivocally confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Provides information on the number and environment of protons. Expected signals would include:
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A singlet for the methyl protons (-CH₃).
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A singlet for the methylene protons (-CH₂-COOH).
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A set of multiplets in the aromatic region corresponding to the protons on the benzene ring.
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A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.
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¹³C NMR: Shows the different carbon environments in the molecule. Distinct signals are expected for the methyl carbon, methylene carbon, carboxylic carbon, and the carbons of the benzisoxazole ring system.
Mass Spectrometry (MS)
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This technique will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition (C₁₀H₉NO₃).
Infrared (IR) Spectroscopy
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IR spectroscopy will identify the key functional groups present. Characteristic absorption bands are expected for:
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O-H stretching of the carboxylic acid (a broad band).
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C=O stretching of the carboxylic acid.
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C-H stretching of the aromatic and aliphatic groups.
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C=N and C=C stretching of the benzisoxazole ring.
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Purity Assessment by High-Performance Liquid Chromatography (HPLC)
The purity of the final compound is critical for accurate physicochemical measurements. A reverse-phase HPLC method is recommended.
Protocol 3: HPLC Purity Analysis
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System: An HPLC system with a UV detector.
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Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm).
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Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol). The gradient should be optimized to ensure good separation of the main peak from any impurities.
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Flow Rate: Typically 1.0 mL/min.
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Detection: UV detection at a wavelength where the compound exhibits strong absorbance (determined by UV-Vis spectroscopy).
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Analysis: The purity is calculated based on the area percentage of the main peak.
Melting Point Determination
The melting point is a fundamental physical property that also serves as an indicator of purity.
Protocol 4: Melting Point Measurement
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Sample Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.
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Measurement: The capillary tube is placed in a calibrated melting point apparatus.
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Observation: The temperature is slowly increased, and the range from which the substance starts to melt until it becomes completely liquid is recorded. A sharp melting range (e.g., within 1-2 °C) is indicative of high purity.
Solubility Profiling
Determining the solubility in various solvents is crucial for formulation and biological testing.
Protocol 5: Equilibrium Solubility Determination
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Solvent Selection: A range of solvents should be tested, including water, buffered solutions at different pH values (e.g., pH 2, 7.4, 9), and relevant organic solvents (e.g., ethanol, DMSO, methanol).
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Procedure: Add an excess amount of the compound to a known volume of each solvent in a vial.
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Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.
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Sample Analysis: Centrifuge the samples to pellet the undissolved solid. A known volume of the supernatant is carefully removed, diluted, and analyzed by a validated HPLC method (as in Protocol 3) to determine the concentration of the dissolved compound.
pKa Determination
The acid dissociation constant (pKa) is a critical parameter that influences a drug's absorption and distribution.
Caption: Workflow for pKa determination of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid using potentiometric titration.
Protocol 6: Potentiometric Titration
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Solution Preparation: Accurately weigh the compound and dissolve it in a suitable solvent. Since the compound may have low aqueous solubility, a co-solvent system (e.g., water-methanol) might be necessary.
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Titration: Calibrate a pH meter and immerse the electrode in the solution. Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.
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Data Collection: Record the pH of the solution after each addition of the titrant.
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Analysis: Plot the pH versus the volume of NaOH added. The pKa is the pH at the half-equivalence point, which can be determined from the inflection point of the first derivative of the titration curve.
Conclusion
The physicochemical characterization of 2-(5-Methylbenzo[d]isoxazol-3-yl)acetic acid is a critical step in evaluating its potential as a drug candidate or a valuable chemical intermediate. While direct experimental data is sparse, a comprehensive understanding of its properties can be achieved through a systematic approach that combines predictions from analogous structures with rigorous empirical testing. The detailed workflows and protocols provided in this guide offer a self-validating framework for researchers to obtain accurate and reliable data on the structure, purity, melting point, solubility, and pKa of this compound. This information is indispensable for advancing its study in medicinal chemistry and drug development.
References
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PubChem. (5-methyl-2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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ChemBK. 2-(Benzo[D]Isoxazol-3-Yl)Acetic Acid. Retrieved from [Link]
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LookChem. 2-(3-Methylisoxazol-5-yl)acetic acid. Retrieved from [Link]
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HRD Pharm. 2-(1,2-Benzisoxazol-3-yl)acetic acid. Retrieved from [Link]
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PubChem. 2-(3-Methyl-1,2-oxazol-5-yl)acetic acid. National Center for Biotechnology Information. Retrieved from [Link]
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